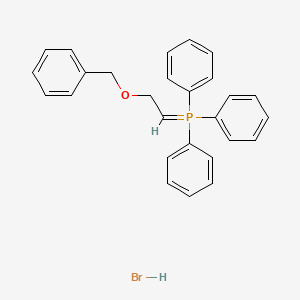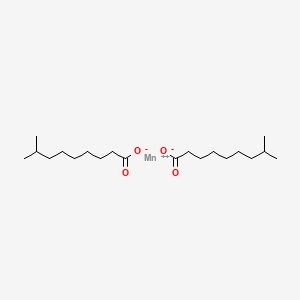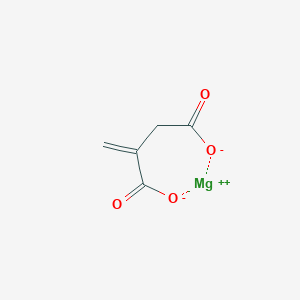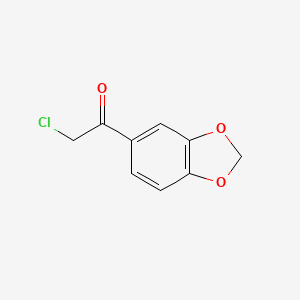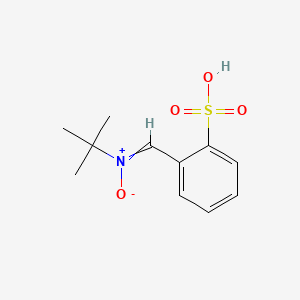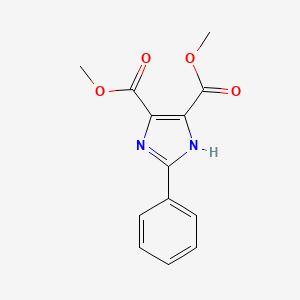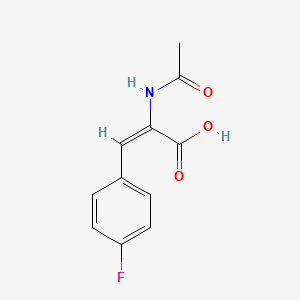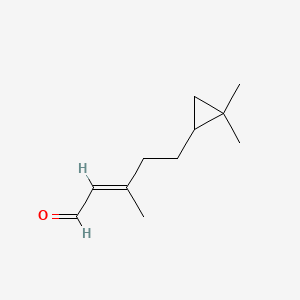![molecular formula C6H14N2O7P2 B13808771 Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- CAS No. 71230-69-8](/img/structure/B13808771.png)
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- is a chemical compound with the molecular formula C6H14N2O7P2 It is a bisphosphonic acid derivative, characterized by the presence of a piperazine ring substituted with a formyl group and two phosphonic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- typically involves the reaction of 4-formylpiperazine with phosphorous acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the bisphosphonic acid derivative.
Industrial Production Methods
Industrial production of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating or acylating agents
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of hydroxymethyl derivatives
Substitution: Formation of alkyl or acyl derivatives
科学的研究の応用
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Medicine: Explored for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite, a major component of bone.
Industry: Utilized in the formulation of anti-corrosion agents and scale inhibitors in water treatment processes.
作用機序
The mechanism of action of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- involves its ability to chelate metal ions and interact with biological molecules. The phosphonic acid groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- can be compared with other bisphosphonic acid derivatives, such as:
Ethylenediaminetetra(methylenephosphonic acid): Similar in structure but with an ethylenediamine backbone instead of a piperazine ring.
1-Hydroxyethane-1,1-diphosphonic acid: Contains a hydroxyl group and two phosphonic acid groups attached to an ethane backbone.
Aminotris(methylenephosphonic acid): Features an amine group and three phosphonic acid groups attached to a methane backbone.
特性
CAS番号 |
71230-69-8 |
|---|---|
分子式 |
C6H14N2O7P2 |
分子量 |
288.13 g/mol |
IUPAC名 |
[(4-formylpiperazin-1-yl)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H14N2O7P2/c9-5-7-1-3-8(4-2-7)6(16(10,11)12)17(13,14)15/h5-6H,1-4H2,(H2,10,11,12)(H2,13,14,15) |
InChIキー |
JZELOBUUSSNRTI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C=O)C(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

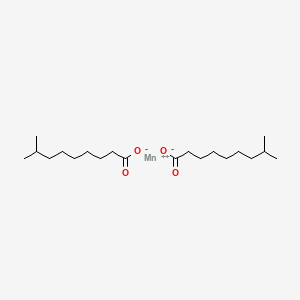
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
